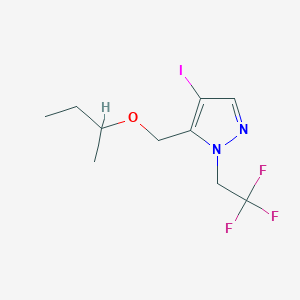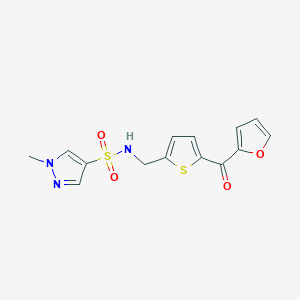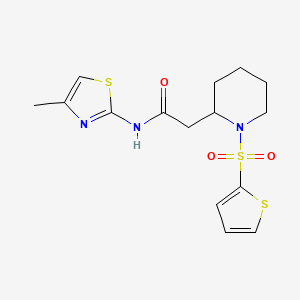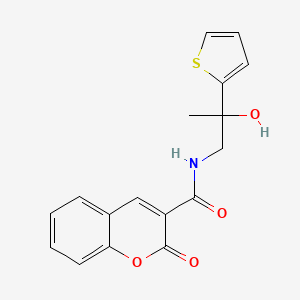![molecular formula C27H23N B2841717 N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine CAS No. 1421789-39-0](/img/structure/B2841717.png)
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a biphenyl group and a fluorene group, both of which are common structures in organic chemistry . The biphenyl group consists of two benzene rings connected by a single bond, while the fluorene group is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a cyclopentane .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. For example, the biphenyl group in this compound could potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (such as UV/Vis, IR, NMR, etc.) .Scientific Research Applications
Electron-Blocking Materials for OLEDs
A study introduced derivatives of N-([1,1′-biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine as electron-blocking materials in OLEDs, demonstrating their potential to enhance device lifetime and performance due to good electrochemical and thermal stability, alongside excellent charge balance properties (Hu et al., 2020).
Hole Transport Materials for Efficient OLEDs
Another research effort synthesized novel hole transport materials based on triarylamine/naphtho[2,1-b]benzofuran derivatives, including N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine. These compounds exhibited suitable highest occupied molecular orbital (HOMO) energy levels and excellent thermal stability, making them efficient for use in green OLEDs with high performance (Wu et al., 2017).
Fluorescence Probes and Photochemical Studies
Research into the photophysical and thermal properties of N-substituted 2-amino-9,9-dialkylfluorenes has shown promise for these compounds as fluorescence probes for femtosecond solvation dynamics, highlighting their potential in photochemical studies and materials science (Saroja et al., 2004).
Electroluminescent Devices and Material Design
Further advancements have been made in designing electroluminescent materials, where N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine derivatives are utilized for their excellent optical properties and ability to form stable amorphous glasses. These materials have been applied in multicolor light-emitting devices, including white light emission (Doi et al., 2003).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .
Future Directions
The future directions for research on this compound would depend on its intended applications. For example, if this compound shows promise as a drug, future research might focus on conducting preclinical and clinical trials . If it’s intended to be used in materials science, future research might focus on studying its properties and potential applications .
properties
IUPAC Name |
9,9-dimethyl-N-(2-phenylphenyl)fluoren-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-18-20(16-17-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWIZHAVGUXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methyl-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2841634.png)

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)



![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)
![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)


![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
